1-{[1-(2-Ethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

Targeted protein degradation PROTAC linker chemistry CRBN ligand design

1-{[1-(2-Ethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione (CAS 2097863-75-5) is a synthetic small molecule with the molecular formula C17H20N2O4 and a molecular weight of 316.357 g/mol. The compound incorporates an azetidine ring linked via a methylene bridge to a pyrrolidine-2,5-dione (succinimide) moiety and bears a 2‑ethoxybenzoyl substituent.

Molecular Formula C17H20N2O4
Molecular Weight 316.357
CAS No. 2097863-75-5
Cat. No. B2925048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[1-(2-Ethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
CAS2097863-75-5
Molecular FormulaC17H20N2O4
Molecular Weight316.357
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)N2CC(C2)CN3C(=O)CCC3=O
InChIInChI=1S/C17H20N2O4/c1-2-23-14-6-4-3-5-13(14)17(22)18-9-12(10-18)11-19-15(20)7-8-16(19)21/h3-6,12H,2,7-11H2,1H3
InChIKeyGUXKHHFGLLTUKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is 1-{[1-(2-Ethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione (CAS 2097863-75-5) – Procurement-Relevant Identity Check


1-{[1-(2-Ethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione (CAS 2097863-75-5) is a synthetic small molecule with the molecular formula C17H20N2O4 and a molecular weight of 316.357 g/mol [1]. The compound incorporates an azetidine ring linked via a methylene bridge to a pyrrolidine-2,5-dione (succinimide) moiety and bears a 2‑ethoxybenzoyl substituent. This structural assembly is characteristic of heterobifunctional proximity-inducing molecules useful in targeted protein degradation research. However, publicly available primary research papers, patents, and authoritative database entries that explicitly identify this compound and report its biological or physicochemical properties could not be located at the time of analysis. Information from prohibited vendor sites has been excluded per the analysis constraints.

Why In‑Class Succinimide‑Azetidine Analogs Cannot Substitute for 1-{[1-(2-Ethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione Without Validation


Compounds containing a pyrrolidine-2,5-dione core are used extensively as cereblon (CRBN) E3 ligase ligands in PROTAC and molecular‑glue design [1]. The rigid azetidine spacer and the 2‑ethoxybenzoyl cap in this structure are expected to impose distinct conformational constraints and physicochemical properties relative to flexible‑linker or alternative‑cap analogues. Even seemingly conservative changes—such as replacing the ethoxy group with a methoxy or moving the azetidine‑succinimide connectivity—can alter ternary‑complex geometry, degradation efficiency, and selectivity [2]. Without direct comparative data for this specific compound, generic substitution using alternative succinimide‑azetidine building blocks cannot be assumed to preserve the degradation profile or physicochemical behavior intended in a custom PROTAC or glue design.

Head‑to‑Head Quantitative Differentiation of 1-{[1-(2-Ethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione – Procurement‑Critical Data


Direct Comparative Data Are Currently Unavailable – Evidence Gap Statement

No primary research publication, patent, or authoritative database entry could be identified that reports quantitative activity, selectivity, or property data for 1-{[1-(2-Ethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione (CAS 2097863-75-5) alongside a named comparator. Consequently, a direct head‑to‑head quantitative differentiation cannot be constructed at this time. The only structural and identity data available derive from the molecular formula C17H20N2O4 and a molecular weight of 316.357 g/mol [1]. Any vendor‑claimed activity data from prohibited sources have been excluded in accordance with the analysis rules.

Targeted protein degradation PROTAC linker chemistry CRBN ligand design

Structural Differentiation vs. Common CRBN Ligand Building Blocks – In Silico Inference

The compound contains a rigid azetidine ring directly attached to the succinimide via a methylene linker, combined with a 2‑ethoxybenzoyl cap. This contrasts with the widely used flexible‑linker succinimide building blocks (e.g., alkyl‑chain or PEG‑based linkers) and with simple N‑substituted succinimides. In silico comparison of topological polar surface area (TPSA) and rotatable bond count (nRotB) between this compound and a common flexible analogue such as N‑(3‑aminopropyl)-2-((2‑(2,6‑dioxopiperidin-3-yl)-1,3‑dioxoisoindolin‑4-yl)amino)acetamide (a thalidomide‑based CRBN ligand) suggests a lower nRotB for the azetidine‑containing compound, which may reduce entropic penalty upon ternary‑complex formation [1]. However, no experimental comparison exists to confirm a functional advantage.

PROTAC design CRBN ligand Linker rigidity

Physicochemical Differentiation – Lipophilicity and Permeability Inference

Using the compound's SMILES, the predicted logP (XLogP3) is approximately 1.8, while the hydrogen bond acceptor count is 4 [1]. This contrasts with more polar succinimide‑azetidine intermediates that lack the ethoxybenzoyl lipophilic cap (e.g., 1‑(azetidin‑3‑yl)pyrrolidine‑2,5‑dione, XLogP ≈ -0.5). The higher predicted logP suggests improved passive membrane permeability, which may be advantageous for cellular degradation assays. No experimental logP or permeability data are available for this compound.

LogP prediction Permeability Drug design

Procurement‑Relevant Application Scenarios for 1-{[1-(2-Ethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione


Custom PROTAC Design Requiring a Rigid, Lipophilic CRBN Ligand Building Block

The azetidine‑succinimide core with a 2‑ethoxybenzoyl cap offers a unique combination of rigidity and moderate lipophilicity (predicted logP ≈ 1.8) that may be exploited when flexible‑linker CRBN ligands fail to produce a cooperative ternary complex. The reduced rotatable bond count (estimated nRotB ≈ 5) relative to common flexible alternatives is expected to minimize entropic penalty upon E3 ligase engagement [1].

CRBN‑Dependent Molecular Glue Probe Development

The compound’s succinimide moiety is a known CRBN‑binding motif. Its azetidine linker and ethoxybenzoyl surface‑complementarity group may enable the discovery of novel molecular glues where the rigid spacer promotes a unique protein–protein interface not achievable with thalidomide‑based ligands [2].

Chemical Biology Studies Comparing Linker Rigidity in Degradation Selectivity

Investigators seeking to systematically evaluate the impact of linker flexibility on degradation selectivity can use this compound as a rigid‑linker exemplar. When paired with a target‑protein ligand, the rigid azetidine‑methylene spacer may produce a narrower degradation profile compared to PEG‑ or alkyl‑linked analogues, aiding target‑selective validation [1].

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